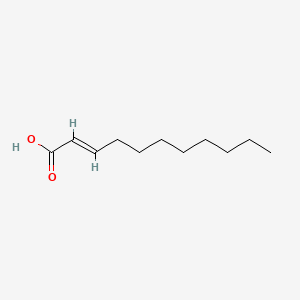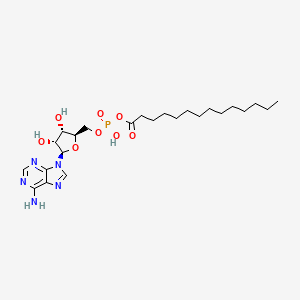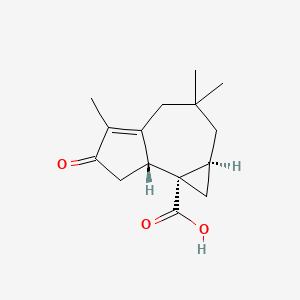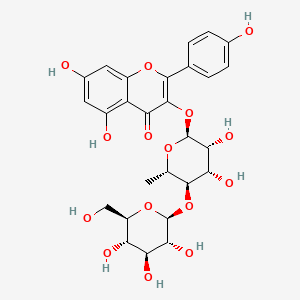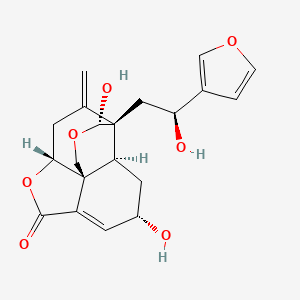
Plaunol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plaunol D is a member of oxanes.
Scientific Research Applications
1. Biocatalysis
Phospholipase D (PLD) from plants and microorganisms is utilized as a biocatalyst in the transformation of phospholipids and their analogs. This application spans both laboratory and industrial scales. Recent studies have provided insights into the structural basis and catalytic mechanism of PLD, enhancing its use in biocatalysis (Ulbrich-hofmann et al., 2005).
2. Material Science
In material science, pulsed laser deposition (PLD) techniques are employed for depositing thin films, like pure and Al-doped ZnO films, on various substrates. This method is critical for determining properties like band gap energy and electron mobility, essential in semiconductor and optics research (Shan & Yu, 2004); (Kaidashev et al., 2003).
3. Biomedical Engineering
PLD is crucial in biomedical engineering for creating biosynthetic materials like PluronicF127 fibrinogen-based hydrogels. These materials are significant in 3-D cell encapsulation and tissue engineering, offering bioactive properties and structural advantages (Shachaf, Gonen-Wadmany, & Seliktar, 2010).
4. Nanobiocatalysis
In nanobiocatalysis, PLD is effectively immobilized on ZnO nanowires/macroporous SiO2 composite supports for the synthesis of phosphatidylserine, showcasing high activity and stability, which is significant for industrial biocatalysis applications (Li et al., 2018).
5. Photodetectors and Electronics
PLD-grown 2D materials are explored for high-performance photodetectors, proving crucial in developing advanced electronic devices. The versatility of PLD in synthesizing various materials makes it a key technique in electronics research (Yao, Zheng, & Yang, 2019).
properties
CAS RN |
66302-50-9 |
|---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1R,2S,4S,9R,12S,13S)-12-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-4,13-dihydroxy-11-methylidene-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadec-5-en-7-one |
InChI |
InChI=1S/C20H22O7/c1-10-4-16-20-9-26-18(24)19(10,7-14(22)11-2-3-25-8-11)15(20)6-12(21)5-13(20)17(23)27-16/h2-3,5,8,12,14-16,18,21-22,24H,1,4,6-7,9H2/t12-,14+,15-,16-,18+,19-,20+/m1/s1 |
InChI Key |
PNFZVLPHKKVBRI-NZMLQMEOSA-N |
Isomeric SMILES |
C=C1C[C@@H]2[C@]34CO[C@@H]([C@]1([C@H]3C[C@@H](C=C4C(=O)O2)O)C[C@@H](C5=COC=C5)O)O |
SMILES |
C=C1CC2C34COC(C1(C3CC(C=C4C(=O)O2)O)CC(C5=COC=C5)O)O |
Canonical SMILES |
C=C1CC2C34COC(C1(C3CC(C=C4C(=O)O2)O)CC(C5=COC=C5)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



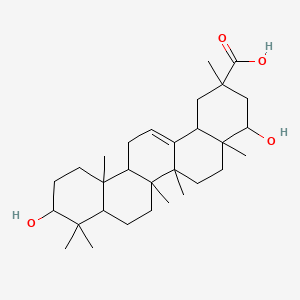
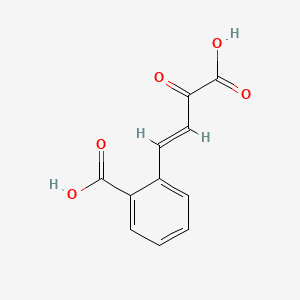
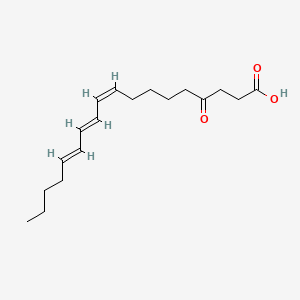
![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)


